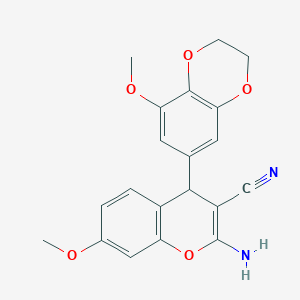![molecular formula C22H24N4O3 B11045655 2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11045655.png)
2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimido[1,2-a]benzimidazole core with an acetamide group, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimido[1,2-a]benzimidazole Core: This step often starts with the condensation of an appropriate benzimidazole derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using suitable alkylating agents like methoxyethyl chloride in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the acylation of the intermediate with 4-methylphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development studies.
Medicine
The compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for the production of other valuable chemicals.
作用機序
The mechanism by which 2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their activity.
Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- 2-[1-(2-hydroxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide
- 2-[1-(2-ethoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide features a methoxyethyl group, which may confer unique chemical properties such as increased solubility or altered reactivity
特性
分子式 |
C22H24N4O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
2-[1-(2-methoxyethyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O3/c1-15-7-9-17(10-8-15)23-20(27)13-16-14-26-19-6-4-3-5-18(19)24-22(26)25(21(16)28)11-12-29-2/h3-10,16H,11-14H2,1-2H3,(H,23,27) |
InChIキー |
UMOICYPIBPCNRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CN3C4=CC=CC=C4N=C3N(C2=O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid](/img/structure/B11045579.png)

![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B11045599.png)
![2-chloro-5-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045600.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B11045602.png)
![N-({1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11045607.png)
![4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11045615.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide](/img/structure/B11045626.png)
![4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045629.png)
![N-cyclohexyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11045634.png)
![ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B11045635.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11045638.png)
![7-benzyl-2-[(2,6-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11045644.png)
